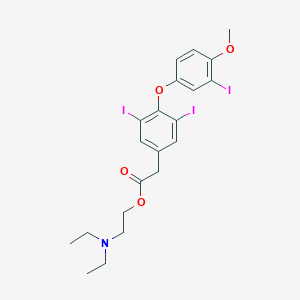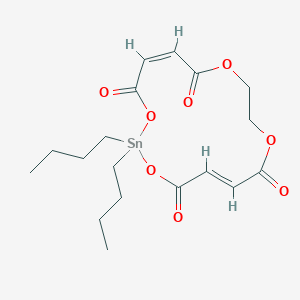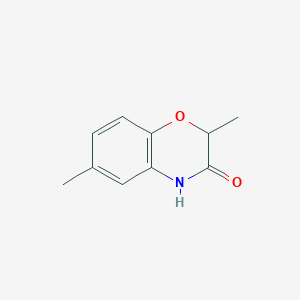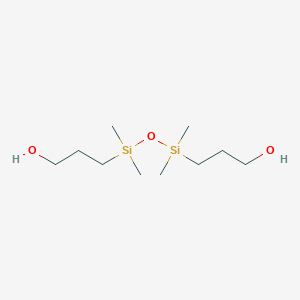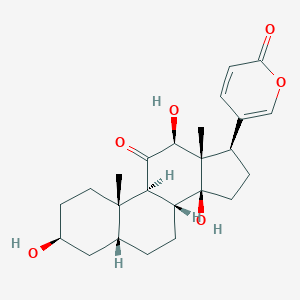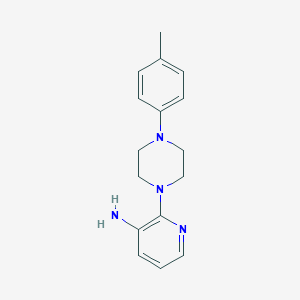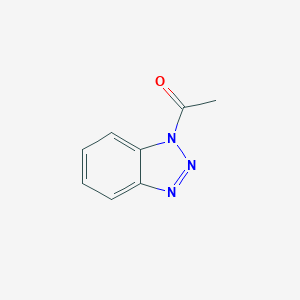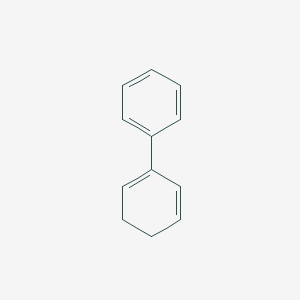
Benzene, 1,5-cyclohexadien-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,5-cyclohexadien-1-yl- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is highly flammable and has a sweet odor. This compound is also known as phenylcyclohexene or PCH and is used in various fields of research, such as organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of benzene, 1,5-cyclohexadien-1-yl- is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It has also been shown to inhibit the activity of certain enzymes and to have anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1,5-cyclohexadien-1-yl- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes. However, there is limited information on the toxicity and safety of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1,5-cyclohexadien-1-yl- is a useful compound for lab experiments due to its reactivity and versatility. It can be used as a starting material for the synthesis of various compounds and as a model compound for drug design. However, its high flammability and potential toxicity make it difficult to handle and require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on benzene, 1,5-cyclohexadien-1-yl-. One direction is to study its mechanism of action in more detail and to identify its molecular targets. Another direction is to investigate its potential as a drug candidate for various diseases, such as cancer and neurodegenerative diseases. Additionally, research can be done to optimize the synthesis method and to develop safer and more efficient handling and disposal methods for this compound.
Conclusion:
Benzene, 1,5-cyclohexadien-1-yl- is a versatile and useful compound for scientific research. It is commonly used in organic chemistry, biochemistry, and pharmacology research. Its mechanism of action is not well understood, but it has been shown to have antioxidant and anti-inflammatory properties. However, its potential toxicity and high flammability require careful handling and disposal. Future research can be done to investigate its molecular targets, potential as a drug candidate, and to optimize the synthesis method and handling and disposal methods.
Métodos De Síntesis
Benzene, 1,5-cyclohexadien-1-yl- can be synthesized by the Diels-Alder reaction between cyclopentadiene and styrene. This reaction is a type of cycloaddition reaction that involves the formation of a cyclic compound from two unsaturated compounds. The reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride and is carried out under inert conditions.
Aplicaciones Científicas De Investigación
Benzene, 1,5-cyclohexadien-1-yl- is commonly used in organic chemistry research as a starting material for the synthesis of various compounds. It is also used in biochemistry research to study the mechanism of action of enzymes and proteins. In pharmacology research, it is used as a precursor for the synthesis of drugs and as a model compound for drug design.
Propiedades
Número CAS |
15619-34-8 |
|---|---|
Nombre del producto |
Benzene, 1,5-cyclohexadien-1-yl- |
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
cyclohexa-1,5-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
Clave InChI |
MCHJEWAZSNQQMN-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
C1CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



